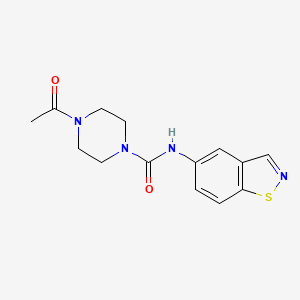![molecular formula C14H16ClN3OS B7678773 3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7678773.png)
3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays an important role in cytokine signaling and immune system function. CP-690,550 has been studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Mecanismo De Acción
3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide selectively inhibits JAK3, which plays a key role in cytokine signaling and immune system function. By inhibiting JAK3, this compound reduces the production of pro-inflammatory cytokines and prevents their downstream effects on immune cells. This results in a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include a reduction in pro-inflammatory cytokine production, a decrease in immune cell activation and migration, and an improvement in tissue damage and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide for lab experiments is its specificity for JAK3, which allows for the selective inhibition of this target without affecting other JAK family members. This can be useful for studying the role of JAK3 in cytokine signaling and immune system function. However, one limitation is that this compound may not fully replicate the effects of genetic JAK3 deficiency, which can be a more complete model of JAK3 inhibition.
Direcciones Futuras
There are several potential future directions for research on 3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of autoimmune and inflammatory diseases. Another area of interest is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced off-target effects. Finally, there is a need for further research on the long-term safety and efficacy of this compound in clinical use.
Métodos De Síntesis
The synthesis of 3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide involves several steps, starting with the reaction of 3-chlorothiophene-2-carboxylic acid with thionyl chloride to form 3-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with N-(pyridin-3-ylmethyl)propan-1-amine to form the corresponding amide. Finally, the amide is treated with formaldehyde and hydrogen chloride gas to form the desired product, this compound.
Aplicaciones Científicas De Investigación
3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing disease activity and improving symptoms in preclinical and clinical studies.
Propiedades
IUPAC Name |
3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c15-12-4-7-20-13(12)10-17-6-3-14(19)18-9-11-2-1-5-16-8-11/h1-2,4-5,7-8,17H,3,6,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVLKOONATWRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCNCC2=C(C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone](/img/structure/B7678703.png)
![3-bromo-N-[[4-(propylamino)phenyl]methyl]furan-2-carboxamide](/img/structure/B7678710.png)
![1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole](/img/structure/B7678712.png)
![N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7678713.png)
![N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide](/img/structure/B7678721.png)
![4-[(E)-2-(5-bromo-1,3-thiazol-2-yl)ethenyl]thiadiazole](/img/structure/B7678726.png)

![5-bromo-2-[(E)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole](/img/structure/B7678749.png)
![4-methoxy-N-[1-(5-phenyl-1H-imidazol-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7678758.png)
![1-ethyl-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)cyclopentane-1-carboxamide](/img/structure/B7678760.png)
![5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one](/img/structure/B7678779.png)
![1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole](/img/structure/B7678784.png)
